3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 853348-21-7
VCID: VC16025204
InChI: InChI=1S/C22H20ClNO2/c1-3-16-8-6-7-15(2)22(16)24-21(25)14-12-17-11-13-20(26-17)18-9-4-5-10-19(18)23/h4-14H,3H2,1-2H3,(H,24,25)/b14-12+
SMILES:
Molecular Formula: C22H20ClNO2
Molecular Weight: 365.8 g/mol

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide

CAS No.: 853348-21-7

Cat. No.: VC16025204

Molecular Formula: C22H20ClNO2

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide - 853348-21-7

Specification

CAS No. 853348-21-7
Molecular Formula C22H20ClNO2
Molecular Weight 365.8 g/mol
IUPAC Name (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-ethyl-6-methylphenyl)prop-2-enamide
Standard InChI InChI=1S/C22H20ClNO2/c1-3-16-8-6-7-15(2)22(16)24-21(25)14-12-17-11-13-20(26-17)18-9-4-5-10-19(18)23/h4-14H,3H2,1-2H3,(H,24,25)/b14-12+
Standard InChI Key WSJYVRXLXQEJBS-WYMLVPIESA-N
Isomeric SMILES CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)C
Canonical SMILES CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)C

Introduction

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide is a complex organic compound featuring a furan ring, a chlorophenyl group, and an acrylamide moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Synthesis and Optimization

The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide involves multiple steps, often requiring optimization for yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Synthesis Steps

  • Preparation of Starting Materials: Synthesis begins with the preparation of necessary starting materials, including the chlorophenyl-substituted furan and the acrylamide precursor.

  • Coupling Reaction: A coupling reaction is performed to attach the acrylamide moiety to the furan ring.

  • Purification: Final purification steps are crucial to isolate the desired compound with high purity.

Biological Activities and Applications

Research indicates that 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide exhibits potential biological activities, particularly in medicinal applications. Its mechanism of action involves interactions with specific molecular targets and pathways, which may include enzymes or receptors involved in inflammation or cancer progression.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential therapeutic applications due to interactions with biological targets
Materials ScienceUnique chemical properties make it suitable for various materials applications
Organic SynthesisActs as an intermediate in complex organic synthesis reactions

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